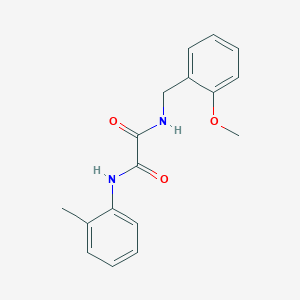

N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

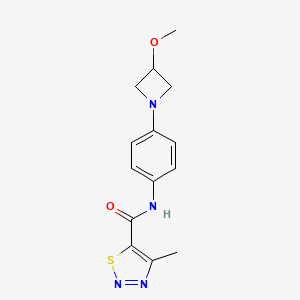

“N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide” is an organic compound that likely contains a benzene ring due to the presence of the “benzyl” and “tolyl” groups in its name . The “methoxy” group indicates the presence of an ether functional group, and “oxalamide” suggests the presence of a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzyl halide with an amine to form the “benzyl” and “tolyl” parts of the molecule . The “oxalamide” part could potentially be formed through the reaction of an amine with an oxalic acid derivative .Wissenschaftliche Forschungsanwendungen

Receptor Interaction Profiles

- Pharmacology : N1-(2-methoxybenzyl)-N2-(o-tolyl)oxalamide derivatives, specifically NBOMe drugs, have been studied for their receptor binding profiles. These compounds show strong interaction with serotonergic, adrenergic, dopaminergic, and histaminergic receptors, indicating potential for various pharmacological applications (Rickli et al., 2015).

Antibacterial Activity

- Antimicrobial Research : Compounds related to this compound have shown efficacy in antibacterial activity. For example, oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from similar compounds exhibited notable antimicrobial properties (Sang et al., 2020).

Chemical Synthesis and Modification

- Synthetic Chemistry : this compound derivatives have been utilized in synthetic chemistry, for instance, in the oxidative removal of N-(4-methoxybenzyl) groups on piperazinediones (Yamaura et al., 1985).

Polymer Science

- Polymer Research : Compounds with this compound structure have been used in the development of polymers with specific properties. For example, a cationic polymer synthesized from related compounds demonstrated interactions with DNA and bacterial cells (Sobolčiak et al., 2013).

Sensor Development

- Sensing Technologies : Derivatives of this compound have been employed in the development of sensors, particularly for metal cations and anions (Kumar & Anthony, 2015).

Catalysis and Organic Reactions

- Organometallic Chemistry : The reactivity of oxalamide-based carbenes, which are related to this compound, has been investigated in various organic reactions, showcasing their potential in catalysis (Braun et al., 2012).

Intramolecular Interactions

- Molecular Structure Studies : Research on oxamide derivatives, closely related to this compound, has provided insights into intramolecular hydrogen bonding, impacting our understanding of molecular interactions (Martínez-Martínez et al., 1998).

Metabolism and Toxicology

- Toxicological Studies : The metabolic profile and potential toxicological implications of this compound derivatives, particularly NBOMe compounds, have been studied, contributing to the understanding of their pharmacokinetics and safety (Temporal et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-7-3-5-9-14(12)19-17(21)16(20)18-11-13-8-4-6-10-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDXWSJUNCBVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2875381.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea](/img/structure/B2875382.png)

![methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano [3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2875384.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)

![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)

![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)

![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)

![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)

![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)